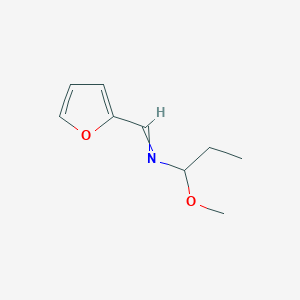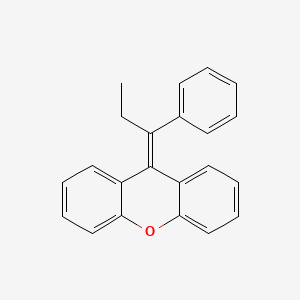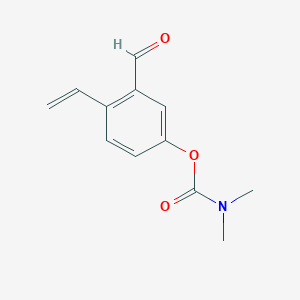![molecular formula C31H52N4O2 B15169032 5-{[3,4-Bis(decyloxy)phenyl]methyl}pyrimidine-2,4-diamine CAS No. 650606-29-4](/img/structure/B15169032.png)
5-{[3,4-Bis(decyloxy)phenyl]methyl}pyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[3,4-Bis(decyloxy)phenyl]methyl}pyrimidine-2,4-diamine is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a bis(decyloxy)phenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3,4-Bis(decyloxy)phenyl]methyl}pyrimidine-2,4-diamine typically involves a multi-step process. One common method includes the following steps:
Formation of the bis(decyloxy)phenylmethyl intermediate: This step involves the alkylation of 3,4-dihydroxybenzaldehyde with decyl bromide in the presence of a base such as potassium carbonate.
Condensation with pyrimidine-2,4-diamine: The intermediate is then reacted with pyrimidine-2,4-diamine under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-{[3,4-Bis(decyloxy)phenyl]methyl}pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
5-{[3,4-Bis(decyloxy)phenyl]methyl}pyrimidine-2,4-diamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antitumor agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in organic electronics and as a building block for novel polymers.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of 5-{[3,4-Bis(decyloxy)phenyl]methyl}pyrimidine-2,4-diamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit cyclin-dependent kinases, thereby preventing cancer cell growth . The compound binds to the active site of the enzyme, blocking its activity and leading to cell cycle arrest.
Comparaison Avec Des Composés Similaires
Similar Compounds
N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]Pyrimidine-2,4-Diamine: This compound also exhibits antitumor activity and is structurally similar due to the presence of a pyrimidine ring.
Pyrimido[4,5-d]Pyrimidine Analogs: These compounds share a similar bicyclic structure and are studied for their biological significance.
Uniqueness
5-{[3,4-Bis(decyloxy)phenyl]methyl}pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bis(decyloxy)phenylmethyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
Propriétés
Numéro CAS |
650606-29-4 |
|---|---|
Formule moléculaire |
C31H52N4O2 |
Poids moléculaire |
512.8 g/mol |
Nom IUPAC |
5-[(3,4-didecoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C31H52N4O2/c1-3-5-7-9-11-13-15-17-21-36-28-20-19-26(23-27-25-34-31(33)35-30(27)32)24-29(28)37-22-18-16-14-12-10-8-6-4-2/h19-20,24-25H,3-18,21-23H2,1-2H3,(H4,32,33,34,35) |
Clé InChI |
DGYVVSZHUVSUDG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=C(C=C(C=C1)CC2=CN=C(N=C2N)N)OCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


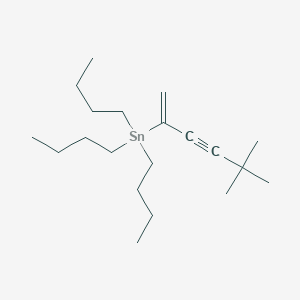
![Acetic acid;3-(2,2-dimethylbut-3-enyl)bicyclo[3.1.0]hex-2-en-2-ol](/img/structure/B15168956.png)
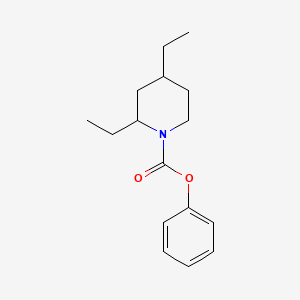

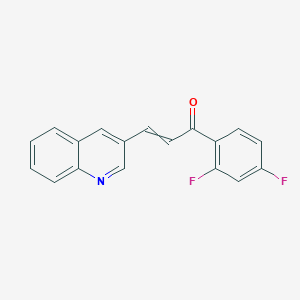
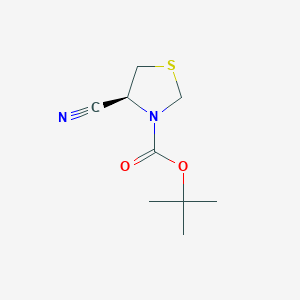
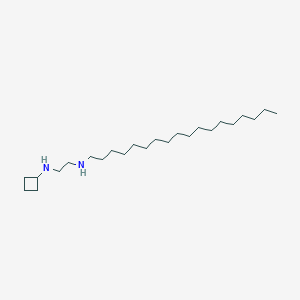
![1-[1-(4-Methylbenzene-1-sulfonyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B15169005.png)
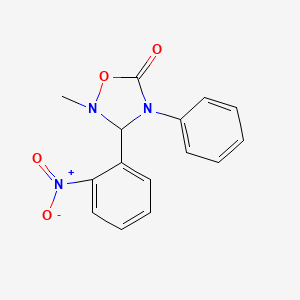
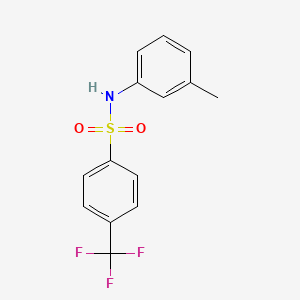
![Trimethyl{3-[1-(thiophen-3-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane](/img/structure/B15169020.png)
